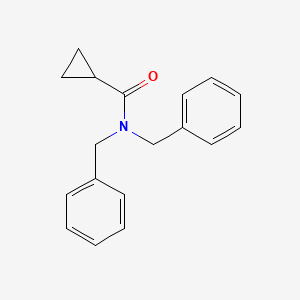

N,N-dibenzylcyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

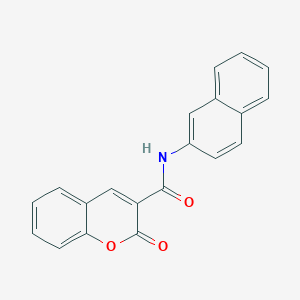

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Amino Acids and Derivatives

Research by Kordes, Winsel, and Meijere (2000) utilized N,N-dibenzylcarboxamides in the synthesis of a variety of amino acid derivatives, including 1-aminocyclopropanecarboxylic acid and its analogs. This method involved transforming N,N-dibenzyl-2-benzyloxyacetamide to cyclopropylamines, leading to the production of these amino acids in a few steps with moderate yields (Kordes, Winsel, & Meijere, 2000).

Role in N-Heterocyclic Carbene Chemistry

Hopkinson, Richter, Schedler, and Glorius (2014) highlighted the role of N-heterocyclic carbenes (NHCs), a class of organic compounds related to N,N-dibenzylcyclopropanecarboxamide, in modern organic chemistry. NHCs, including those derived from carboxamides, have become instrumental in various commercially important processes (Hopkinson, Richter, Schedler, & Glorius, 2014).

Advances in Materials Chemistry

A study by Smith et al. (2019) explored the application of NHCs in materials chemistry, demonstrating their utility in the functionalization of surfaces, polymers, and nanoparticles. This study emphasizes the versatility of NHCs, potentially including derivatives of N,N-dibenzylcyclopropanecarboxamide, in developing functional materials (Smith et al., 2019).

Catalysis and Synthetic Chemistry

Meng, Lei, and Szostak (2017) reported on the use of Pd-NHC complexes, which could include derivatives of N,N-dibenzylcyclopropanecarboxamide, in catalyzing the transamidation of secondary carboxamides. This method represents a significant advancement in the field of catalysis and synthetic chemistry, offering new avenues for compound synthesis (Meng, Lei, & Szostak, 2017).

Synthesis of Aminocyclopropanes

Meijere, Winsel, and Stecker (2005) demonstrated the synthesis of aminocyclopropanes using N,N-dibenzylcarboxamides. Their method provides an efficient approach for synthesizing these compounds, which are useful in various chemical reactions (Meijere, Winsel, & Stecker, 2005).

Development of Functional Materials

The research conducted by Smith et al. (2019) on NHCs, potentially including N,N-dibenzylcyclopropanecarboxamide derivatives, has led to the development of functional materials. These materials have applications in various fields, including the stabilization of reactive molecular fragments and surface functionalization (Smith et al., 2019).

Propiedades

IUPAC Name |

N,N-dibenzylcyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(17-11-12-17)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFQBJBGRRMBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)

![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)

![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)